2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2S and its molecular weight is 408.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorophenoxyacetic acid is the plant’s growth tissues. It is absorbed by the leaves and transported to these tissues .
Mode of Action
2,4-Dichlorophenoxyacetic acid acts as a synthetic plant growth hormone. Once absorbed, it induces uncontrolled and unsustainable growth in the plant, leading to stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
The compound interferes with the balance of hormones within the plant, disrupting DNA and protein synthesis, and thereby inhibiting normal growth and development .
Pharmacokinetics
It is known to be poorly soluble in water and more soluble in organic solvents .
Result of Action
The result of the action of 2,4-Dichlorophenoxyacetic acid is the death of the plant due to the disruption of normal growth and development .
Action Environment
The efficacy and stability of 2,4-Dichlorophenoxyacetic acid can be influenced by environmental factors. For example, its herbicidal effect increases with temperature, and it can volatilize and drift to nearby sensitive crops and trees at high temperatures .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-10-5-6-13(12(20)7-10)25-8-15(24)23-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYQRXKJPWDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.